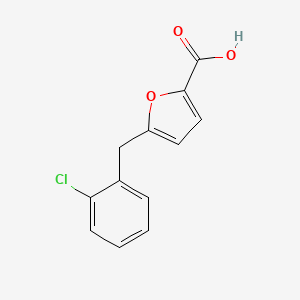

5-(2-Chlorobenzyl)-2-Furoic Acid

Description

Contextualization of Furoic Acid Scaffolds in Contemporary Chemical Research

Furoic acid, a furan (B31954) ring bearing a carboxylic acid group, represents a critical class of organic compounds in contemporary chemical research. drugbank.com Derived from biomass, particularly from furfural (B47365), furan-based building blocks are at the forefront of green chemistry initiatives, offering a renewable alternative to petrochemicals for producing a variety of valuable chemicals, including polymers and surfactants. rsc.orgwikipedia.orgshokubai.org The aromatic nature of the furan ring, combined with the reactivity of the carboxylic acid group, makes the furoic acid scaffold a versatile platform for synthesizing more complex molecules. guidechem.com

One of the most significant derivatives is 2,5-furandicarboxylic acid (FDCA), which is considered a key bio-sourced building block and a green substitute for terephthalate (B1205515) in the polymer industry. nih.govresearchgate.net Research has focused extensively on efficient pathways for producing FDCA, including the carboxylation of furoic acid. shokubai.orgnih.govresearchgate.net Beyond polymers, the furoic acid scaffold is integral to the development of new pharmaceuticals and bioactive compounds. nih.govresearchgate.net Its structure is a common feature in molecules designed for medicinal chemistry, serving as a foundational element for constructing compounds with specific biological activities. mdpi.comchemicalbook.com The ability to functionalize the furan ring at various positions allows for the fine-tuning of a molecule's physicochemical and biological properties. acs.org

Significance of Benzyl-Substituted Furoic Acids in Synthetic Organic Chemistry

The introduction of a benzyl (B1604629) substituent onto the furoic acid scaffold is a strategic modification in synthetic organic chemistry, often aimed at enhancing a compound's therapeutic potential. The benzyl group, a benzene (B151609) ring attached to a CH₂ group, can significantly influence a molecule's lipophilicity, which affects its ability to cross biological membranes and interact with target proteins.

A notable example highlighting the importance of this structural motif is YC-1 (Lificiguat), or 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, a compound recognized for its antiplatelet activity. nih.gov The synthesis of YC-1 and its analogues has drawn considerable attention, demonstrating the value of the benzyl-furan combination in medicinal chemistry. nih.gov Studies on related structures, such as 5-(4-Methylbenzyl)-2-furoic acid, have also explored their potential antimicrobial and antioxidant properties. The presence of the benzyl group is crucial for these activities, influencing how the molecule interacts with biological systems. The strategic placement of substituents on the benzyl ring itself, as seen in 5-(2-Chlorobenzyl)-2-Furoic Acid, allows for further modulation of the compound's electronic and steric properties, which is a key aspect of rational drug design.

Overview of Academic Research Trajectories for this compound

This compound is an organic compound characterized by a furoic acid core with a 2-chlorobenzyl group attached at the 5-position of the furan ring. drugbank.com Its structure places it within a class of compounds investigated for their potential biological activities, serving as a building block in the synthesis of more complex molecules.

While extensive, dedicated studies on this compound are not widely published, its existence and chemical properties are documented in chemical databases. drugbank.com Research in this area generally focuses on the synthesis of libraries of related compounds to explore structure-activity relationships (SAR). The presence of the chlorine atom on the benzyl ring is a common feature in medicinal chemistry, as halogens can modulate a molecule's binding affinity to biological targets. The investigation of related compounds, such as 5-(2-chlorophenyl)furan-2-carboxylic acid and 5-(2,5-dichlorophenyl)-2-furoic acid, indicates a sustained interest in chlorinated phenyl-furan scaffolds within drug discovery programs. drugbank.comdrugbank.com

The primary research trajectory for a compound like this compound is its use as a synthetic intermediate. Organic chemists synthesize such molecules to explore how specific substitutions influence biological outcomes, often as part of a broader investigation into a class of potential therapeutic agents.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-[(2-chlorophenyl)methyl]furan-2-carboxylic acid | DrugBank Online drugbank.com |

| Molecular Formula | C₁₂H₉ClO₃ | DrugBank Online drugbank.com |

| logP | 3.64 | ALOGPS (Predicted) drugbank.com |

| Water Solubility | 0.0433 mg/mL | ALOGPS (Predicted) drugbank.com |

| pKa (Strongest Acidic) | 3.15 | Chemaxon (Predicted) drugbank.com |

Properties

Molecular Formula |

C12H9ClO3 |

|---|---|

Molecular Weight |

236.65 g/mol |

IUPAC Name |

5-[(2-chlorophenyl)methyl]furan-2-carboxylic acid |

InChI |

InChI=1S/C12H9ClO3/c13-10-4-2-1-3-8(10)7-9-5-6-11(16-9)12(14)15/h1-6H,7H2,(H,14,15) |

InChI Key |

YRUPEIZURHOLHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=C(O2)C(=O)O)Cl |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 5 2 Chlorobenzyl 2 Furoic Acid

Development and Optimization of Synthetic Routes

The creation of 5-(2-Chlorobenzyl)-2-Furoic Acid can be approached through various synthetic paradigms, including traditional multi-step sequences and more streamlined one-pot reactions.

A multi-step approach offers a reliable, albeit longer, pathway to the target compound, allowing for the isolation and purification of intermediates. A plausible and common strategy involves the electrophilic substitution on a pre-formed furoic acid derivative. The Friedel-Crafts reaction is a cornerstone of this approach. wikipedia.org

One logical sequence begins with the esterification of 2-furoic acid to protect the carboxylic acid group and enhance the reactivity of the furan (B31954) ring towards electrophilic attack. The resulting ester, such as methyl 2-furoate, can then undergo a Friedel-Crafts benzylation. This reaction would utilize 2-chlorobenzyl chloride as the alkylating agent in the presence of a Lewis acid catalyst. Research has indicated that triflic anhydride (B1165640) (Tf₂O) can effectively promote benzylation reactions on furoic acids. researchgate.net The final step is the hydrolysis (saponification) of the ester group to yield the desired carboxylic acid.

A proposed multi-step synthesis is outlined below:

| Step | Reaction Type | Starting Material | Reagents | Catalyst | Product |

| 1 | Esterification | 2-Furoic Acid | Methanol (B129727) (CH₃OH), Sulfuric Acid (H₂SO₄) | H₂SO₄ (acid catalyst) | Methyl 2-furoate |

| 2 | Friedel-Crafts Benzylation | Methyl 2-furoate | 2-Chlorobenzyl chloride | Triflic anhydride (Tf₂O) or AlCl₃ | Methyl 5-(2-chlorobenzyl)-2-furoate |

| 3 | Hydrolysis | Methyl 5-(2-chlorobenzyl)-2-furoate | Sodium Hydroxide (NaOH), followed by acid workup (e.g., HCl) | - | This compound |

An alternative multi-step route could involve a Suzuki coupling reaction. This would start with a halogenated furoic acid derivative, such as methyl 5-bromofuran-2-carboxylate. mdpi.com This intermediate would then be coupled with a (2-chlorobenzyl)boronic acid derivative under palladium catalysis, followed by hydrolysis. acs.orgmdpi.com

While a specific one-pot synthesis for this compound is not prominently documented, the principles of tandem reactions can be applied to enhance efficiency. A theoretical one-pot approach could involve the direct benzylation of 2-furoic acid, followed by in-situ workup. However, the reactivity of the free carboxylic acid under Friedel-Crafts conditions can be problematic, often requiring protection, which makes a true one-pot reaction challenging.

More feasibly, a two-step, one-pot sequence could combine the benzylation of a furoate ester and its subsequent hydrolysis. After the completion of the Friedel-Crafts reaction, an aqueous base could be added directly to the reaction mixture to facilitate saponification, thus avoiding the isolation of the intermediate ester. This approach would significantly reduce reaction time, solvent usage, and waste generation compared to a traditional multi-step process.

Precursor Selection and Design for Targeted Synthesis

The rational selection of precursors is fundamental to a successful synthesis. The choice of starting materials is dictated by the chosen synthetic route and the need for regioselective functionalization.

For the targeted synthesis of this compound, two primary sets of precursors can be identified based on the most plausible synthetic strategies:

| Synthetic Route | Furan Precursor | Benzyl (B1604629) Group Precursor | Key Features |

| Friedel-Crafts Benzylation | 2-Furoic Acid (or its ester, e.g., Methyl 2-furoate) | 2-Chlorobenzyl chloride | Utilizes commercially available starting materials. The furan ring acts as the nucleophile. Regioselectivity at the 5-position is generally favored for 2-substituted furans. |

| Suzuki Coupling | 5-Bromo-2-furoic acid (or its ester) | (2-Chlorobenzyl)boronic acid | Involves the creation of a carbon-carbon bond via a palladium-catalyzed cross-coupling reaction. Requires synthesis of the specific boronic acid. |

The Friedel-Crafts pathway is often more direct, assuming good selectivity can be achieved. The Suzuki coupling offers high specificity in bond formation but requires a more complex, pre-functionalized benzyl precursor. The synthesis of 2-furoic acid itself typically starts from furfural (B47365), a bio-based chemical derived from lignocellulosic biomass, which is produced via the Cannizzaro reaction or by oxidation. wikipedia.orgrsc.org

Catalytic Methodologies in Furoic Acid Derivative Synthesis

Catalysis is central to the efficient and selective synthesis of furoic acid derivatives. Different reaction types necessitate distinct catalytic systems.

Friedel-Crafts Catalysts : The benzylation step relies on catalysts that can activate the benzyl halide to generate a potent electrophile. Strong Lewis acids are the traditional choice. wikipedia.org

Aluminum Chloride (AlCl₃) : A classic and powerful Lewis acid for Friedel-Crafts reactions. uni.edu However, it often requires stoichiometric amounts and can be sensitive to moisture.

Triflic Anhydride (Tf₂O) : A highly effective promoter for Friedel-Crafts acylation and benzylation of furan derivatives, often allowing for milder reaction conditions. researchgate.net

Palladium Catalysts for Cross-Coupling : For alternative routes like the Suzuki coupling, palladium-based catalysts are indispensable.

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) : A widely used catalyst for Suzuki reactions, effective in coupling aryl halides with boronic acids. mdpi.commdpi.com The choice of ligands and reaction conditions is crucial for achieving high yields.

Oxidation Catalysts for Precursor Synthesis : The synthesis of the 2-furoic acid core from furfural is also a catalytic process.

Gold-Palladium Nanoparticles (AuPd/Mg(OH)₂) : These have shown high efficiency and selectivity in the catalytic oxidation of furfural to furoic acid. rsc.org

Copper and Silver Oxides : A classic catalytic system for the oxidation of furfural in an alkaline medium. orgsyn.org

| Catalyst Type | Example | Application in Synthesis |

| Lewis Acid | AlCl₃, Tf₂O | Friedel-Crafts benzylation of the furan ring |

| Palladium Complex | Pd(PPh₃)₂Cl₂ | Suzuki cross-coupling of a 5-halofuroate with a benzylboronic acid |

| Heterogeneous Oxidation Catalyst | AuPd/Mg(OH)₂ | Synthesis of the 2-furoic acid precursor from furfural |

Principles of Green Chemistry in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound involves considering the entire lifecycle of the process, from starting materials to waste generation. A key advantage is the potential to use 2-furoic acid derived from furfural, which is a renewable platform chemical obtained from non-food biomass. wikipedia.org This aligns with the principle of using renewable feedstocks.

Further green considerations include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Catalysis : Utilizing catalytic reagents in small amounts over stoichiometric reagents to reduce waste. Recyclable heterogeneous catalysts are particularly desirable. rsc.org

Energy Efficiency : Developing reactions that can be conducted at ambient temperature and pressure.

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents. While many of the discussed reactions, particularly Friedel-Crafts, are traditionally performed in solvents like dichloromethane (B109758) or nitrobenzene, research is ongoing into solvent-free alternatives.

For the synthesis of this compound, developing a solvent-free system presents challenges. The use of solid acid catalysts (e.g., zeolites, clays) in place of soluble Lewis acids like AlCl₃ could pave the way for solvent-free Friedel-Crafts reactions. These solid catalysts can be more easily separated from the reaction mixture and potentially reused, reducing waste and simplifying purification. However, achieving high reactivity and selectivity without a solvent medium remains an area of active research and optimization.

Atom Economy and Reaction Efficiency Considerations

For the proposed synthesis of this compound, the key bond-forming step is the Friedel-Crafts alkylation. The atom economy of this step can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's analyze the atom economy of the Friedel-Crafts alkylation step:

Reaction: C₆H₆O₃ (Methyl 2-furoate) + C₇H₆Cl₂ (2-Chlorobenzyl chloride) → C₁₃H₁₁ClO₃ (Methyl 5-(2-chlorobenzyl)-2-furoate) + HCl (byproduct)

The following table details the molecular weights of the compounds involved and the resulting atom economy:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 2-furoate | C₆H₆O₃ | 126.11 |

| 2-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 |

| Total Reactant Mass | 287.14 | |

| Methyl 5-(2-chlorobenzyl)-2-furoate | C₁₃H₁₁ClO₃ | 250.68 |

| Hydrogen Chloride (HCl) | HCl | 36.46 |

| Atom Economy | 87.30% |

The calculated atom economy for the alkylation step is approximately 87.30%. This indicates that a significant portion of the atoms from the reactants is incorporated into the desired intermediate product. The main byproduct is hydrogen chloride.

Reaction Efficiency:

While atom economy provides a theoretical maximum, the actual reaction efficiency is determined by the chemical yield, the energy required, and the ease of purification. Several factors can influence the efficiency of this synthesis:

Catalyst Stoichiometry: Traditional Friedel-Crafts reactions often require stoichiometric amounts of the Lewis acid catalyst because the catalyst complexes with the carbonyl group of the product. rsc.org This can lead to a large amount of waste during the workup. The use of more advanced, truly catalytic systems would significantly improve the efficiency and environmental impact of the process.

Chemical Reactivity and Mechanistic Investigations of 5 2 Chlorobenzyl 2 Furoic Acid

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic heterocycle, which makes it highly susceptible to electrophilic aromatic substitution (EAS). st-andrews.ac.uk The heteroatom activates the ring towards electrophilic attack, with a strong preference for substitution at the α-positions (C2 and C5) due to the superior resonance stabilization of the resulting carbocation intermediate (the sigma complex). st-andrews.ac.ukyoutube.com

In 5-(2-chlorobenzyl)-2-furoic acid, both α-positions are substituted. The C2 position bears an electron-withdrawing carboxylic acid group, which deactivates the ring towards electrophilic attack. Conversely, the C5 position holds a benzyl (B1604629) group, which is a weakly activating, ortho-para directing substituent. Given that the more reactive α-positions are occupied, electrophilic substitution is anticipated to occur at one of the β-positions (C3 or C4). The directing effects of the existing substituents will govern the regioselectivity. The activating benzyl group at C5 would favor substitution at the adjacent C4 position, while the deactivating carboxyl group at C2 would disfavor substitution at the adjacent C3 position. Therefore, electrophilic attack is most likely to occur at the C4 position.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, the inherent acid sensitivity of the furan ring requires the use of mild reaction conditions to avoid polymerization or ring-opening side reactions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / Acetic Anhydride (B1165640) | 5-(2-Chlorobenzyl)-4-nitro-2-furoic acid |

| Bromination | Br₂ / Dioxane | 4-Bromo-5-(2-chlorobenzyl)-2-furoic acid |

Nucleophilic Substitution Reactions Pertaining to the Chlorobenzyl Moiety

While the electron-rich furan ring is generally resistant to nucleophilic aromatic substitution unless activated by potent electron-withdrawing groups, the chlorobenzyl portion of the molecule provides a reactive site for such reactions. edurev.inuoanbar.edu.iq The chlorine atom is attached to a benzylic carbon, making it a benzylic halide. Benzylic halides are particularly effective substrates for nucleophilic substitution reactions (e.g., Sₙ2 mechanism) because the transition state is stabilized by the adjacent phenyl ring. mnstate.edu

This reactivity allows for the introduction of a wide variety of nucleophiles at the benzylic position, enabling the synthesis of a broad spectrum of derivatives. For instance, reaction with sodium cyanide would yield the corresponding nitrile, while treatment with ammonia (B1221849) or amines would produce primary, secondary, or tertiary amines.

Table 2: Examples of Nucleophilic Substitution on the Chlorobenzyl Group

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Cyanide | NaCN | 5-(2-Cyanobenzyl)-2-furoic acid |

| Hydroxide | NaOH | 5-(2-Hydroxybenzyl)-2-furoic acid |

| Alkoxide | NaOCH₃ | 5-(2-Methoxybenzyl)-2-furoic acid |

Transformations and Derivatizations of the Carboxylic Acid Functional Group

The carboxylic acid at the C2 position is a versatile functional group that can undergo numerous transformations, providing a gateway to various classes of compounds, including esters, amides, alcohols, and decarboxylated products.

Esterification and Amidation Reactions

Like other carboxylic acids, this compound readily undergoes esterification when reacted with an alcohol under acidic conditions (Fischer esterification) or via conversion to an acyl chloride followed by reaction with an alcohol.

Amidation can be achieved by reacting the carboxylic acid with an amine, often in the presence of a coupling agent (like DCC or EDC) to facilitate the formation of the amide bond. researchgate.net Alternatively, converting the carboxylic acid to a more reactive acyl chloride (using, for example, thionyl chloride) followed by the addition of an amine provides an efficient route to the corresponding amide. pensoft.net These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties. nih.gov

Table 3: Representative Ester and Amide Derivatives

| Reaction | Reagent | Product Name |

|---|---|---|

| Esterification | Methanol (B129727), H₂SO₄ | Methyl 5-(2-chlorobenzyl)-2-furoate |

| Esterification | Ethanol (B145695), H₂SO₄ | Ethyl 5-(2-chlorobenzyl)-2-furoate |

| Amidation | Aniline, EDC | 5-(2-Chlorobenzyl)-N-phenyl-2-furamide |

Reduction and Decarboxylation Pathways

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would yield [5-(2-chlorobenzyl)furan-2-yl]methanol. It is important to note that such powerful reducing agents can sometimes also reduce the furan ring. Milder, more selective methods may be required if only the reduction of the carboxyl group is desired. The Birch reduction, using sodium in liquid ammonia with an alcohol as a proton source, is known to reduce 3-furoic acid to its dihydro derivative. oup.comtandfonline.com

Decarboxylation, the removal of the carboxyl group, is a known reaction for 2-furoic acids. researchgate.net This can be accomplished thermally at high temperatures or under milder conditions using metal catalysts, such as copper or silver salts. researchgate.netresearchgate.net The decarboxylation of this compound would lead to the formation of 2-(2-chlorobenzyl)furan.

Cycloaddition and Pericyclic Reactions Involving the Furan Heterocycle

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov This provides a powerful method for constructing complex bicyclic structures. However, due to its aromatic character, furan is less reactive than many acyclic dienes, and the cycloaddition is often reversible. nih.govrsc.org The reaction typically requires an electron-poor dienophile to proceed efficiently. acs.org

Metal-Catalyzed Cross-Coupling Reactions at Designated Positions

Modern synthetic chemistry offers a plethora of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that are instrumental for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions could be applied to this compound to further functionalize the molecule.

Potential sites for cross-coupling include:

C-H Activation at C3/C4: Direct C-H functionalization of the furan ring at the β-positions (C3 and C4) is a viable strategy. Catalysts based on palladium, rhodium, or ruthenium can mediate the coupling of these positions with various partners like aryl halides or boronic acids. rsc.orgresearchgate.net

Coupling at the Chlorobenzyl Group: The C-Cl bond on the benzene (B151609) ring can participate in cross-coupling reactions, particularly with catalysts and ligands designed for activating less reactive aryl chlorides. This would allow for the synthesis of biaryl structures or the introduction of other functional groups at the C2' position of the benzyl ring.

These advanced synthetic methods provide access to a vast chemical space of complex derivatives starting from the core structure of this compound.

Elucidation of Reaction Mechanisms and Transition States

The synthesis of this compound typically proceeds via a Friedel-Crafts-type electrophilic aromatic substitution reaction. In this fundamental organic reaction, an aromatic ring is alkylated or acylated by an electrophile, usually in the presence of a Lewis acid catalyst. wikipedia.orgbyjus.com For the specific synthesis of this compound, the reaction involves the benzylation of 2-furoic acid with 2-chlorobenzyl chloride.

The furan ring, being a π-rich heterocyclic compound, is generally more reactive towards electrophilic substitution than benzene. However, the presence of the electron-withdrawing carboxylic acid group at the 2-position deactivates the furan ring, making the reaction conditions for substitution more demanding than for furan itself. The substitution is directed to the C5 position due to the electronic effects of the substituent at C2.

The proposed reaction mechanism can be detailed in the following steps:

Formation of the Electrophile: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), interacts with 2-chlorobenzyl chloride. This interaction polarizes the C-Cl bond of the benzyl chloride, leading to the formation of a highly reactive carbocation or a carbocation-like complex. This species serves as the active electrophile in the reaction.

Electrophilic Attack: The π-electrons of the furan ring of 2-furoic acid attack the electrophilic carbon of the 2-chlorobenzyl carbocation. This attack preferentially occurs at the C5 position, which is the most nucleophilic carbon on the deactivated furan ring. This step results in the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or an arenium ion.

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the C5 carbon of the sigma complex. This restores the aromaticity of the furan ring and leads to the formation of the final product, this compound. The Lewis acid catalyst is also regenerated in this step.

Transition State Analysis

Detailed computational studies on the precise transition states for the benzylation of 2-furoic acid are not extensively available in the current body of scientific literature. However, based on theoretical principles and computational studies of similar Friedel-Crafts reactions involving furan derivatives, the transition state of the rate-determining step (the electrophilic attack) can be conceptualized.

Kinetic and Thermodynamic Considerations

From a thermodynamic perspective, the formation of the C-C bond and the restoration of the aromatic system provide the driving force for the reaction.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as the most powerful tool for elucidating the precise atomic connectivity of 5-(2-Chlorobenzyl)-2-furoic acid. Through a series of one-dimensional and two-dimensional experiments, the complete proton and carbon framework can be assigned.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental information regarding the chemical environment of each proton and carbon atom in the molecule. The predicted chemical shifts (δ) are based on the analysis of its constituent fragments, 2-furoic acid and a 2-chlorobenzyl group. rsc.orgchemicalbook.comchemicalbook.com

¹H NMR Spectrum: The proton spectrum is expected to show distinct signals for the furan (B31954) ring, the benzylic methylene (B1212753) bridge, and the substituted benzene (B151609) ring. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (typically >10 ppm). The two protons on the furan ring (H3 and H4) will appear as doublets, a result of their coupling to each other. The four aromatic protons of the chlorophenyl group will exhibit complex splitting patterns (multiplets) in the aromatic region. The methylene protons (CH₂) connecting the two ring systems are expected to appear as a sharp singlet.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| COOH | >10 | ~160 | Broad Singlet |

| C2 | - | ~146 | - |

| H3 | ~7.2-7.3 | ~120 | Doublet |

| H4 | ~6.4-6.5 | ~114 | Doublet |

| C5 | - | ~158 | - |

| H7 (CH₂) | ~4.1 | ~35 | Singlet |

| C1' | - | ~135 | - |

| C2' | - | ~133 | - |

| H3' | ~7.2-7.4 | ~130 | Multiplet |

| H4' | ~7.2-7.4 | ~129 | Multiplet |

| H5' | ~7.2-7.4 | ~127 | Multiplet |

| H6' | ~7.2-7.4 | ~131 | Multiplet |

Note: Predicted values are based on data from analogous compounds and are subject to solvent effects and instrument frequency. Chemical shifts for the aromatic protons (H3'-H6') are expected to overlap in a complex multiplet.

To unambiguously connect the atoms and confirm the structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the furan protons H3 and H4, confirming their adjacency. It would also reveal the coupling network within the 2-chlorophenyl ring, helping to assign the individual aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton directly to the carbon atom to which it is attached. sdsu.educolumbia.edu This is crucial for assigning the carbon signals. For instance, it would definitively link the ¹H signal at ~7.2 ppm to the ¹³C signal at ~120 ppm (H3-C3) and the ¹H signal at ~4.1 ppm to the ¹³C signal at ~35 ppm (H7-C7).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to establishing the connectivity between the different fragments of the molecule by showing correlations between protons and carbons over two to three bonds. columbia.eduyoutube.com Crucial HMBC correlations for confirming the structure of this compound would include:

A correlation from the methylene protons (H7) to the furan carbons C4 and C5, as well as to the chlorophenyl carbon C1'. This proves the benzyl (B1604629) group is attached to C5 of the furan ring.

A correlation from the furan proton H4 to the methylene carbon (C7) and furan carbon C2.

A correlation from the furan proton H3 to the carboxylic carbon (C1) and furan carbon C5.

Together, these 2D NMR experiments provide an irrefutable map of the molecular structure.

Mass Spectrometry (MS) for Accurate Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of the compound and to gain structural information from its fragmentation patterns.

For this compound (Molecular Formula: C₁₂H₉ClO₃), high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can confirm the elemental composition. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, which will show two peaks ([M]⁺ and [M+2]⁺) with an approximate intensity ratio of 3:1.

The fragmentation pattern provides further structural confirmation. Key expected fragmentation pathways include:

Cleavage of the benzylic C-C bond, leading to the formation of a stable chlorotropylium ion (m/z 125/127).

Loss of the carboxylic acid group (-COOH) or carbon dioxide (-CO₂).

Loss of the chlorine atom (-Cl).

Predicted Key Mass Spectrometry Fragments

| m/z (Mass-to-Charge Ratio) | Ion Formula | Description |

|---|---|---|

| 252/254 | [C₁₂H₉ClO₃]⁺ | Molecular Ion ([M]⁺) |

| 235/237 | [C₁₂H₈ClO₂]⁺ | Loss of OH radical |

| 217/219 | [C₁₁H₈ClO₂]⁺ | Loss of Cl radical from [M-OH]⁺ or loss of COOH |

| 207/209 | [C₁₂H₉O₃]⁺ | Loss of CO₂ |

| 125/127 | [C₇H₆Cl]⁺ | Chlorotropylium ion (Benzylic cleavage) |

Note: The dual m/z values reflect the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. nih.govnist.gov

The IR spectrum of this compound would be dominated by features from the carboxylic acid, the furan ring, and the chlorophenyl ring.

Predicted Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch | Carboxylic Acid (broad) |

| ~3100 | C-H stretch | Aromatic (Furan and Benzene) |

| ~2900 | C-H stretch | Aliphatic (CH₂) |

| 1680-1710 | C=O stretch | Carboxylic Acid (strong) |

| 1400-1600 | C=C stretch | Aromatic Rings |

| ~1200-1300 | C-O stretch | Furan Ring and Carboxylic Acid |

High-Resolution Chromatographic Separations (HPLC, GC) Coupled with Advanced Detection

Chromatographic techniques are essential for separating the target compound from impurities and for quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the analysis of this compound due to its polarity and thermal sensitivity. nih.gov A reversed-phase method would be most effective.

Column: A C18 stationary phase (e.g., Zorbax Eclipse XBD-C8) is suitable. nih.gov

Mobile Phase: A gradient elution using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would provide good separation.

Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm or 280 nm) would be appropriate. researchgate.net

Gas Chromatography (GC): Direct analysis of this carboxylic acid by GC is challenging due to its low volatility and high polarity. Therefore, derivatization is required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl (B83357) ester). nist.govavantorsciences.com After derivatization, the compound could be analyzed on a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Furoic Acid |

| 2-Chlorobenzoic Acid |

| 2-Chlorotoluene |

| Benzyl chloride |

| 5-(4-nitrophenyl)furan-2-carboxylic acid |

| 5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Acetic Acid |

Computational and Theoretical Studies on 5 2 Chlorobenzyl 2 Furoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 5-(2-Chlorobenzyl)-2-Furoic Acid, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity.

By solving the Kohn-Sham equations, one can determine the molecule's ground-state energy, electron density, and orbital energies. From these fundamental properties, a wealth of other information can be derived. For instance, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Other reactivity descriptors that can be calculated using DFT include:

Electrostatic Potential (ESP): This helps to identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to provide a general overview of the molecule's reactivity.

For related compounds, DFT has been successfully used to predict these properties, offering a framework for how this compound could be analyzed.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. For this compound, MD simulations can reveal its conformational landscape and how it interacts with its environment, such as a solvent or a biological receptor. nih.gov

The flexibility of the molecule is a key aspect that can be explored. The benzyl (B1604629) group attached to the furan (B31954) ring can rotate, leading to different conformers. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations. This is crucial for understanding how the molecule might bind to a target protein, as the bioactive conformation is not always the lowest energy state in isolation.

Furthermore, MD simulations in explicit solvent (like water) can provide insights into intermolecular interactions. nih.gov Key aspects that can be studied include:

Hydrogen Bonding: The carboxylic acid group is a prime site for forming hydrogen bonds with water molecules or other polar groups. MD can quantify the number and lifetime of these hydrogen bonds.

Solvation Shells: The simulation can reveal the structure of water molecules around the solute, known as solvation shells, which influences the molecule's solubility and behavior in solution. nih.gov

While specific MD data for this compound is not available, studies on similar drug-like molecules demonstrate the power of this technique in understanding dynamic behavior. mdpi.com

Quantum Chemical Calculations of Reaction Pathways and Transition State Geometries

Quantum chemical calculations, including DFT, are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these methods could be used to study various potential reactions, such as its synthesis, degradation, or metabolic pathways.

By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For example, the synthesis of this compound likely involves several steps. Quantum chemical calculations could be used to:

Optimize the geometry of the transition state for each step.

Calculate the activation energy to predict the feasibility of the reaction under different conditions.

Investigate the effect of catalysts on the reaction pathway.

These calculations provide a molecular-level understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, the following spectroscopic parameters can be calculated:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR data to confirm the molecular structure.

Infrared (IR) and Raman Spectra: Vibrational frequencies can be computed, which correspond to the peaks in IR and Raman spectra. This is useful for identifying functional groups and understanding the molecule's vibrational modes.

UV-Vis Spectra: Electronic excitation energies can be calculated to predict the wavelengths of maximum absorption in the UV-Vis spectrum, which is related to the electronic transitions within the molecule.

For the parent compound, 2-furoic acid, extensive experimental spectroscopic data is available which could serve as a benchmark for computational predictions. nih.govnist.gov Discrepancies between calculated and experimental spectra can often be resolved by considering environmental effects, such as solvent interactions.

Structure-Reactivity Relationship (SRR) Studies via Computational Modeling

Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a molecule with its reactivity. Computational modeling is a powerful tool for establishing these relationships quantitatively. For a series of related compounds, such as derivatives of 2-furoic acid, computational methods can be used to calculate a variety of descriptors.

These descriptors can be categorized as:

Electronic: HOMO/LUMO energies, Mulliken charges, dipole moment.

Topological: Molecular connectivity indices, Wiener index.

Geometric: Molecular surface area, volume.

By correlating these calculated descriptors with experimentally determined reactivity (e.g., reaction rates, biological activity), a quantitative structure-reactivity relationship (QSRR) model can be developed. These models can then be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. For instance, studies on similar furan-based compounds have aimed to optimize their activity through such computational approaches. mdpi.com

Derivatization Strategies and Analogue Synthesis of 5 2 Chlorobenzyl 2 Furoic Acid

Synthesis of Esters, Amides, and Other Carboxylic Acid Derivatives

The carboxylic acid group of 5-(2-chlorobenzyl)-2-furoic acid is a prime site for derivatization to produce esters, amides, and other related functionalities. These derivatives can exhibit altered solubility, stability, and biological activity compared to the parent acid.

Standard esterification procedures, such as Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed to synthesize a variety of alkyl and aryl esters. For instance, the reaction of this compound with methanol (B129727) or ethanol (B145695) under acidic conditions would yield the corresponding methyl or ethyl esters.

Amide synthesis can be achieved through the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate direct amide bond formation between the carboxylic acid and an amine. A study on the synthesis of benzofuran-2-carboxylic acid amides demonstrated the utility of such coupling methods. researchgate.net Microwave-assisted synthesis has also emerged as an efficient method for preparing amides and esters of furan-containing carboxylic acids, often leading to reduced reaction times and improved yields.

Recent advancements have explored novel methods for amide and ester synthesis. For example, the direct amidation of esters with sodium amidoboranes at room temperature offers a rapid and chemoselective route to primary and secondary amides. nih.gov Another innovative approach involves the electrophilic activation of amides using a 2,2,2-trifluoroethyl iodonium (B1229267) salt, enabling their conversion to esters under mild, metal-free conditions. acs.orgacs.org While not yet applied specifically to this compound, these modern techniques present viable strategies for its derivatization.

Table 1: General Methods for the Synthesis of Esters and Amides from Carboxylic Acids

| Derivative | Reagents and Conditions | General Applicability |

| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Broad, suitable for simple alcohols |

| Alkyl Halide, Base (e.g., K₂CO₃) | Good for various alkyl groups | |

| Diazomethane | High yield for methyl esters, but hazardous | |

| Amides | Thionyl Chloride followed by Amine | Forms acyl chloride intermediate, versatile |

| Coupling Agents (e.g., DCC, EDC), Amine | Direct, mild conditions | |

| Sodium Amidoboranes (from corresponding ester) | Rapid, chemoselective for primary/secondary amides nih.gov | |

| Electrophilic Amide Activation | Mild, metal-free conversion of amides to esters acs.orgacs.org |

Modifications and Functionalizations of the Chlorobenzyl Moiety

The 2-chlorobenzyl group provides another avenue for structural diversification through reactions targeting the chlorine substituent and the aromatic ring.

The chlorine atom on the benzyl (B1604629) ring can be replaced by other halogens (e.g., fluorine, bromine, iodine) through halogen exchange reactions, which can influence the electronic properties and lipophilicity of the molecule.

More significantly, the chloro substituent serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For example, Suzuki coupling with boronic acids, Stille coupling with organostannanes, or Sonogashira coupling with terminal alkynes could be employed to introduce a wide array of substituents at the 2-position of the benzyl ring. The success of such reactions often depends on the choice of palladium catalyst, ligand, and reaction conditions. Palladium-catalyzed reactions have been extensively used for the functionalization of aryl halides. msu.edu

Through palladium-catalyzed cross-coupling reactions mentioned above, a vast range of aromatic and aliphatic groups can be introduced. For instance, coupling with phenylboronic acid would yield a biphenyl (B1667301) analogue, while coupling with an alkylboronic acid would introduce an alkyl chain. These modifications can dramatically alter the steric and electronic profile of the molecule, which is crucial for probing interactions with biological targets.

Furthermore, electrophilic aromatic substitution reactions on the benzyl ring, such as nitration or Friedel-Crafts acylation, could potentially introduce other functional groups, although the presence of the deactivating chloro group would direct incoming substituents to the ortho and para positions relative to the chloromethyl group.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions on the Chlorobenzyl Moiety

| Reaction Name | Coupling Partner | Introduced Substituent |

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Aryl or Alkyl group |

| Stille Coupling | Organostannane | Various organic groups |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl group |

| Heck Coupling | Alkene | Alkenyl group |

| Buchwald-Hartwig Amination | Amine | Amino group |

Ring Transformations and Heterocycle Annulation Studies Utilizing the Furan (B31954) Scaffold

The furan ring itself can be a substrate for various chemical transformations, leading to entirely new heterocyclic systems. Oxidative cleavage of the furan ring can yield dicarbonyl compounds, which can then be used as precursors for the synthesis of other heterocycles. capes.gov.br

A notable transformation is the Perkin rearrangement, where 3-halocoumarins are converted into benzofuran-2-carboxylic acids. nih.gov While this is a synthesis of a benzofuran (B130515), it highlights a ring contraction strategy that could potentially be adapted. More relevant to the furan scaffold of this compound are annulation reactions that build an additional ring onto the existing furan core. For instance, a regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols is known to produce 2-benzyl benzo[b]furans. organic-chemistry.org This suggests that if a suitable functional group could be introduced onto the furan ring of the target molecule, subsequent annulation could lead to more complex, fused heterocyclic systems.

Furthermore, the synthesis of benzofurans through intramolecular cyclization of appropriately substituted precursors is a well-established field. nih.govjocpr.com Strategies often involve the formation of a key bond to construct the furan or benzene (B151609) ring of the benzofuran system. These methodologies could inspire novel transformations of the this compound scaffold.

Oligomerization and Polymerization Studies Involving Furoate Moieties

The furoate moiety, particularly that derived from 2,5-furandicarboxylic acid (FDCA), has garnered significant attention as a renewable building block for polymers. nih.govresearchgate.net FDCA is structurally similar to terephthalic acid and can be used to produce bio-based polyesters and polyamides with properties comparable to their petroleum-based counterparts.

Given that this compound possesses a furoic acid core, it has the potential to be used as a monomer in polymerization reactions. The carboxylic acid can be converted to a more reactive derivative, such as an ester or acyl chloride, to facilitate polycondensation reactions with diols or diamines. The resulting polymers would incorporate the 5-(2-chlorobenzyl) side group, which could impart specific properties to the material, such as altered thermal stability, solubility, or even biological activity.

While no specific oligomerization or polymerization studies on this compound have been reported, the extensive research on FDCA-based polymers provides a strong precedent for the feasibility of such endeavors. The synthesis of polymers from functionalized furan derivatives is an active area of research with potential applications in materials science and biomedicine.

Applications in Advanced Chemical Synthesis and Materials Science

Utility as a Versatile Intermediate in Complex Organic Synthesis

The reactivity of its carboxylic acid group, coupled with the stability of the furan (B31954) and chlorobenzyl moieties, positions 5-(2-Chlorobenzyl)-2-Furoic Acid as a key starting material for multi-step organic synthesis.

The structural framework of this compound serves as a robust foundation for constructing more elaborate molecular architectures. The carboxylic acid group is a prime site for transformations into esters, amides, and other derivatives, while the aromatic rings offer sites for further functionalization.

Research on related compounds demonstrates the feasibility of these transformations. For instance, series of 5-substituted phenyl-2-furoic acids have been synthesized in good yields using methods like the Meerwein arylation, which involves the copper(II)-catalyzed decomposition of diazonium salts from substituted anilines and furoic acid. mdpi.comresearchgate.net This highlights the high regioselectivity for reactions at the 5-position of the furan ring. mdpi.com Furthermore, studies on the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives show that furan-based compounds can undergo reactions like hydroarylation under superelectrophilic activation to build complexity. mdpi.com These examples underscore the potential of this compound as a versatile scaffold, allowing chemists to append additional molecular fragments and construct complex, polyfunctional organic structures.

Table 1: Potential Synthetic Transformations for Scaffold Development

| Functional Group | Reaction Type | Potential Product |

| Carboxylic Acid | Esterification | Furoate Esters |

| Carboxylic Acid | Amidation | Furoyl Amides |

| Carboxylic Acid | Acyl Halide Formation | Furoyl Chlorides |

| Benzyl (B1604629) Ring | Electrophilic Aromatic Substitution | Further substituted benzyl derivatives |

| Furan Ring | Diels-Alder Reaction | Bicyclic adducts |

The defined structure of this compound makes it an excellent precursor for synthesizing novel small molecules with potentially valuable biological or material properties. The carboxylic acid function is a key handle for derivatization.

A well-documented pathway for similar compounds involves the conversion of the furoic acid to a furoyl hydrazide. mdpi.com These hydrazides serve as critical intermediates in the synthesis of nitrogen-containing heterocycles and other complex derivatives. mdpi.com For example, research has shown the successful synthesis of 5-substituted-2-furoyl diacylhydrazide derivatives and N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazide (B1199961) derivatives. mdpi.comresearchgate.netnih.gov These studies demonstrate that by reacting 5-(substituted phenyl)-2-furoyl hydrazines with various reagents, a diverse library of new small molecules can be generated, some exhibiting interesting insecticidal or anticancer activities. researchgate.netnih.gov By analogy, this compound can be converted to its corresponding hydrazide and subsequently used to produce a wide array of previously unexplored small molecules.

Integration into Polymer Architectures and Macromolecular Design

The rigid furan ring and reactive carboxylic acid group allow this compound to be considered for incorporation into polymers, either as a primary building block or as a modifying agent.

Furan-based monomers, particularly the bio-derived 2,5-furandicarboxylic acid (FDCA), are gaining significant attention as sustainable replacements for petroleum-based monomers like terephthalic acid in the synthesis of polyesters and polyamides. acs.orgnih.govnih.govresearchgate.net Polymers such as poly(ethylene furanoate) (PEF) exhibit excellent properties, often superior to their conventional counterparts, due to the rigidity of the furan ring. acs.orgresearchgate.net

While FDCA is a difunctional monomer used for building polymer chains, this compound is a monofunctional carboxylic acid. In polymerization reactions like polycondensation, it could theoretically act as a chain-capping agent to control the molecular weight of polyesters or polyamides. Alternatively, if the molecule were further functionalized on the benzyl ring to introduce a second reactive group (e.g., a hydroxyl or amino group), it could serve as a unique monomer, introducing the bulky, chlorine-containing pendant group into the polymer backbone, thereby modifying the polymer's thermal and mechanical properties.

The furan moiety itself can be used to create cross-linked polymer networks, imparting properties such as self-healing or thermosetting behavior. One established method is the Diels-Alder reaction, a reversible cycloaddition between the furan ring (the diene) and a suitable dienophile, such as a bismaleimide. mdpi.comrsc.org This reaction can form thermally reversible covalent bonds, allowing the material to be healed or reprocessed upon heating. mdpi.com Bio-based polyureas containing furan rings in their main chain have been shown to form gels via this dynamic reaction. mdpi.com

Another strategy involves the oxidation of the furan ring. Upon selective oxidation, for instance through photo-oxidation, the furan ring opens to form a highly reactive oxo-enal species. oup.comtcichemicals.com This intermediate can instantly react with various nucleophiles, such as the amino groups on other polymer chains or biomolecules, to form stable, covalent cross-links. tcichemicals.comrsc.org Therefore, polymers functionalized with this compound units could potentially be cross-linked through either Diels-Alder chemistry or furan oxidation to create advanced network materials.

Supramolecular Chemistry Applications

The distinct functional groups of this compound enable it to participate in a variety of non-covalent interactions, which are the basis of supramolecular chemistry and crystal engineering. These interactions can guide the self-assembly of molecules into highly ordered, functional architectures.

The primary interactions governing the supramolecular assembly of this compound are hydrogen bonding and π-π stacking.

Hydrogen Bonding: Carboxylic acids are well known for their ability to form strong hydrogen bonds. They typically form centrosymmetric dimers, where the hydroxyl group of one molecule bonds to the carbonyl oxygen of a second molecule, and vice-versa. libretexts.orgyoutube.comlibretexts.org This robust interaction is a powerful tool for directing molecular assembly. Furthermore, the carboxylic acid proton can form hydrogen bonds with halide anions, suggesting the possibility of O-H···Cl interactions between adjacent this compound molecules in the solid state. nsf.gov

π-π Stacking: The molecule contains two aromatic systems capable of engaging in π-π stacking: the furan ring and the 2-chlorophenyl ring. These non-covalent interactions, which arise from the attraction between electron-rich and electron-poor regions of aromatic rings, are crucial in stabilizing crystal structures and directing the formation of columnar or layered assemblies. nih.govrsc.org Studies on related systems have characterized both furan-phenyl and furan-furan stacking interactions, confirming their role as a significant force in supramolecular organization. rsc.orgresearchgate.net

The interplay of these hydrogen bonding and π-π stacking interactions could lead to the formation of complex and predictable supramolecular structures, such as one-dimensional tapes, two-dimensional sheets, or three-dimensional networks, from this compound.

Design of Self-Assembled Systems

No literature was found that describes the use of this compound in the design or study of self-assembled systems. There are no published examples of this compound being used to create micelles, vesicles, liquid crystals, or other supramolecular structures through self-assembly processes.

Host-Guest Chemistry and Recognition Phenomena

There is no available research on the application of this compound in host-guest chemistry. The search did not yield any studies where this molecule acts as either a host or a guest, nor any data on its molecular recognition capabilities.

Ligand Design and Coordination Chemistry Applications

No published research articles or database entries indicate the use of this compound as a ligand in coordination chemistry. Consequently, there is no information on its coordination modes, the types of metal complexes it may form, or the properties of any such complexes.

Challenges and Future Research Directions

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The current synthesis of 5-(2-Chlorobenzyl)-2-Furoic Acid and related compounds often relies on classical methods that may not align with modern principles of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic routes.

The furan-2-carboxylic acid (furoic acid) scaffold is a key bio-based building block that can be derived from furfural (B47365), which is produced commercially from lignocellulosic biomass. rsc.org The industrial synthesis of 2-furoic acid from furfural often involves the Cannizzaro reaction, which has a maximum theoretical yield of only 50% for the acid, as it co-produces an equivalent amount of furfuryl alcohol. wikipedia.org While both products have commercial value, more sustainable alternatives are actively being researched. These include catalytic oxidation using heterogeneous catalysts like AuPd/Mg(OH)₂ and biocatalytic routes involving microorganisms such as Nocardia corallina, which can achieve near-quantitative yields from furfural or furfuryl alcohol. wikipedia.orgrsc.org A significant advancement is the direct carboxylation of 2-furoic acid using CO₂ to produce furan-2,5-dicarboxylic acid (FDCA), a key biopolymer monomer. rsc.org This highlights the potential for C-H functionalization on the furan (B31954) ring as a green strategy.

The subsequent attachment of the 2-chlorobenzyl group to the 5-position of the furan ring is typically achieved through a Friedel-Crafts type reaction. Traditional Friedel-Crafts alkylations often use stoichiometric amounts of Lewis acids like AlCl₃, which generate significant metal-containing waste and can be harsh. ethz.ch Future research should focus on greener alternatives. This includes exploring:

Heterogeneous Catalysts: Using solid acid catalysts that can be easily recovered and recycled.

Metal-Free Catalysis: Developing organocatalytic systems, such as those using phosphoric acid or resorcinarene (B1253557) macrocycles, to promote the benzylation under milder, metal-free conditions. nih.govrsc.org

Novel Activating Groups: Investigating alternative pro-electrophiles beyond benzyl (B1604629) halides, such as benzylic alcohols or even aryl carboxylic acids, which can be activated using newer catalytic systems like TiCl₄/BH₃·NH₃, broadening the scope of usable substrates. rsc.org

On-Water Synthesis: Exploiting the hydrophobic effect to accelerate reactions and simplify procedures, as demonstrated for the benzylation of arenes. nih.gov

By combining a bio-derived furoic acid backbone with a green benzylation method, a fully sustainable route to this compound can be envisioned.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The chemical reactivity of this compound is largely unexplored beyond its role as a synthetic intermediate. Its structure contains multiple reactive sites—the furan ring, the carboxylic acid group, and the C-Cl bond on the benzene (B151609) ring—offering rich chemistry that warrants investigation.

A significant challenge in furan chemistry has been the use of electron-deficient furans as dienes in Diels-Alder reactions. Generally, the reaction is limited to electron-rich furans. However, recent studies have shown that 2-furoic acids, despite the electron-withdrawing nature of the carboxyl group, can indeed participate as reactive dienes in Diels-Alder cycloadditions, particularly when activated as carboxylate salts in aqueous media. rsc.orgnih.gov This discovery opens a major avenue for future research with this compound, allowing for the atom-economical synthesis of complex bicyclic structures that could serve as synthons for new pharmaceuticals or materials. nih.gov

Furthermore, the field of C-H activation offers tantalizing possibilities. wjarr.com Research could focus on:

Selective C-H Functionalization: Developing catalytic methods to selectively activate and functionalize the C-H bonds at the 3- or 4-positions of the furan ring or specific positions on the chlorobenzyl group. This could lead to novel derivatives that are otherwise difficult to access. nih.govnih.gov

Intramolecular Cyclizations: Exploring reactions where the different moieties of the molecule react with each other. For example, intramolecular C-H arylation could potentially lead to novel fused polycyclic aromatic systems. Research on the synthesis of benzofurans often involves such intramolecular cyclization strategies. mdpi.com

The presence of the ortho-chloro substituent on the benzyl group also invites exploration into its unique reactivity, such as its potential to direct ortho-lithiation or participate in cross-coupling reactions, further expanding the synthetic utility of the molecule.

Expansion into Novel Material Science and Advanced Chemical Applications

Furan-based compounds are at the forefront of research into renewable polymers. Specifically, 2,5-furandicarboxylic acid (FDCA) is hailed as a bio-based replacement for petroleum-derived terephthalic acid, a monomer used to produce PET. nih.govsugar-energy.com The resulting polymer, poly(ethylene 2,5-furandicarboxylate) or PEF, exhibits superior gas barrier properties and thermal stability compared to PET, making it highly attractive for packaging applications. nih.govacs.orgacs.org

This provides a strong rationale for investigating this compound as a monomer or co-monomer in advanced polymers. The bulky and polar chlorobenzyl substituent could be leveraged to precisely tune polymer properties:

Thermal and Mechanical Properties: The rigid benzyl group could enhance the glass transition temperature (Tg) and thermal stability of polyesters or polyamides derived from it. Copolymerization is a key strategy for tuning the thermal behavior and crystallinity of furan-based polyesters. nih.govacs.org The specific substituent can significantly impact these properties. researchgate.net

Flame Retardancy: The presence of chlorine could impart inherent flame-retardant properties to the resulting materials, a desirable characteristic for applications in electronics and construction.

Specialty Applications: Furan-based molecules are also being explored for applications in nonlinear optical (NLO) materials due to their extended conjugation and polarizability. mdpi.com The specific substitution pattern of this compound could be investigated for potential in this and other advanced functional material areas.

Future research should involve the synthesis of polyesters and polyamides from this monomer and a thorough characterization of their thermal, mechanical, barrier, and flame-retardant properties to assess their potential for high-performance applications.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

For this compound, AI and ML can be integrated in several key areas:

Synthesis Prediction: ML models can be trained on vast reaction databases to predict the optimal conditions (catalyst, solvent, temperature) for its synthesis, including the challenging Friedel-Crafts benzylation step. This reduces the number of experiments needed, saving time and resources. resolvemass.ca Generative AI models can even propose entire synthetic pathways to new derivatives. youtube.com

Reactivity Mapping: By analyzing the electronic structure of the molecule, ML algorithms can predict which sites are most likely to react under certain conditions. This can guide the exploration of the unprecedented reactivity patterns discussed in section 8.2, helping researchers to target specific C-H bonds for activation or to predict the success of Diels-Alder reactions.

Material Property Prediction: This is a rapidly growing field where AI can have a transformative impact. By developing ML models trained on polymer data, researchers can predict the properties (e.g., glass transition temperature, tensile strength, barrier properties) of a hypothetical polymer made from this compound before it is ever synthesized. llnl.govasiaresearchnews.comnih.govnih.gov This "in silico" screening allows for the rapid evaluation of numerous candidate monomers and the rational design of new functional materials. researcher.life

Accelerated Discovery: Integrating AI with automated robotic platforms can create closed-loop systems where an AI designs a molecule, a robot synthesizes and tests it, and the results are fed back to the AI to refine its next design. youtube.comnih.gov This autonomous approach could rapidly explore the chemical space around this compound to discover new molecules and materials with tailored properties.

The primary challenge in this area is the availability of high-quality, standardized data for training the ML models. nih.gov Future efforts should include systematic data generation for furan-based compounds to build robust and predictive models that can guide the development of molecules like this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-Chlorobenzyl)-2-Furoic Acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or coupling reactions between 2-furoic acid derivatives and 2-chlorobenzyl halides. Optimization focuses on solvent selection (e.g., dichloromethane or DMF), temperature control (60–80°C), and catalysts like Lewis acids (AlCl₃ or FeCl₃). Purification via column chromatography or recrystallization improves yield and purity. Analytical techniques (HPLC, TLC) validate intermediates .

Q. How is this compound characterized structurally and functionally?

- Methodological Answer : Structural elucidation employs NMR (¹H/¹³C) to confirm substitution patterns on the furan and benzyl groups. FT-IR identifies carboxylic acid and aryl chloride functional groups. LC-MS or HRMS verifies molecular weight and purity (>95%). For functional characterization, solubility studies in polar solvents (DMSO, ethanol) and stability tests under varying pH/temperature conditions are critical .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : In vitro assays (e.g., enzyme inhibition) and rodent models demonstrate hypolipidemic effects, reducing serum cholesterol (41%) and triglycerides via mechanisms akin to 2-furoic acid derivatives. Dose-response studies (10–100 mg/kg in mice) guide therapeutic windows. Toxicity screening (e.g., Ames test) is recommended to assess mutagenicity risks .

Advanced Research Questions

Q. How does this compound inhibit hepatic lipogenesis at the molecular level?

- Methodological Answer : Mechanistic studies using radiolabeled acetate in hepatocyte cultures reveal inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. Competitive binding assays and molecular docking models identify interactions with the ACC biotin-binding domain. Complementary transcriptomics (RNA-seq) can map downstream metabolic pathway alterations .

Q. What strategies resolve contradictions between therapeutic efficacy and mutagenesis risks observed in preclinical studies?

- Methodological Answer : Address discrepancies via dose-escalation studies to establish NOAEL (No Observed Adverse Effect Level). Use comet assays or micronucleus tests to quantify DNA damage. Compare structural analogs (e.g., unsubstituted benzyl derivatives) to isolate toxicity contributors. Meta-analyses of existing data (e.g., 2-furoic acid mutagenicity reports) contextualize risks .

Q. How can structure-activity relationships (SAR) guide optimization of this compound for enhanced pharmacokinetics?

- Methodological Answer : Modify the chlorobenzyl group’s position (e.g., 3-chloro vs. 4-chloro) to assess impact on LogP and membrane permeability. Introduce ester prodrugs (e.g., methyl esters) to improve oral bioavailability. In silico ADMET models predict metabolic stability, while plasma protein binding assays refine dosing regimens .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

- Methodological Answer : HPLC-UV/ELSD detects chlorinated byproducts (e.g., dichlorobenzyl isomers) at ppm levels. GC-MS identifies volatile impurities from incomplete alkylation. Method validation per ICH guidelines ensures precision (RSD <2%). Accelerated stability studies (40°C/75% RH) monitor degradation products like decarboxylated furans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.